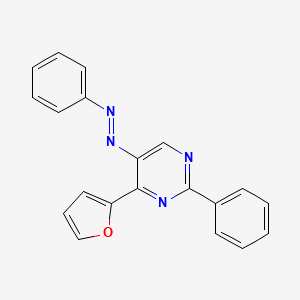

4-(2-Furyl)-2-phenyl-5-(2-phenyldiazenyl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Labeling

The synthesis of tritium-labeled compounds is a critical aspect of research involving adenosine receptors. For example, the tritium-labeled form of 5-amino-7-(2-phenylethyl)-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine was obtained for A2A adenosine receptor antagonism studies. This process involved reduction with tritium gas in the presence of palladium on carbon, yielding a product with high radiochemical purity and specific activity, making it a useful tool for characterizing A2A adenosine receptor subtypes (Baraldi et al., 1996).

Conformational Analysis

Conformational studies of heterobiaryls like 4-(2-furyl)pyrimidine and its derivatives provide insights into their structural behavior in solutions. These studies, often using DNA, help in understanding the planar orientations and conformations such as s-trans and s-cis, which are crucial for their interactions and functions in various biological contexts (Strekowski et al., 1986).

Pyrimidinium Ylides Stability

Research into the stability and synthesis of pyrimidinium ylides contributes to the broader understanding of pyrimidine chemistry. Studies have focused on the generation of 4-(2-furyl)- and 4-(2-thienyl)pyrimidinium ylides and their subsequent reactions, leading to various dimers and other products. This research is foundational for the development of new compounds with potential applications in materials science and pharmaceuticals (Iuhas et al., 2001).

Microbial Activity Studies

The synthesis of furyl-based dihydropyrimidines and their microbial evaluation represent a significant area of application. These compounds, synthesized from reactions involving acetyl furans and benzaldehydes, have been shown to possess antimicrobial potential. Their structural and functional analyses contribute to the development of new antimicrobial agents (Vignesh & Ingarsal, 2021).

Antagonists Design for Adenosine Receptors

The design of antagonists for human A3 adenosine receptors involves the substitution of the furyl ring with aryl groups. This approach enhances selectivity and potency while avoiding metabolic transformation into toxic intermediates. Such research is pivotal for developing targeted therapies for conditions mediated by adenosine receptors (Cheong et al., 2010).

Antituberculosis Agents Development

The exploration of pyrimido[5,4-d]pyrimidines as anti-Mycobacterium tuberculosis agents represents a novel approach in the fight against tuberculosis. The structural variations within these compounds affect their antibacterial efficacy, providing valuable insights for the development of new antitubercular drugs (Bacelar, Carvalho, & Proença, 2010).

Propriétés

IUPAC Name |

[4-(furan-2-yl)-2-phenylpyrimidin-5-yl]-phenyldiazene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4O/c1-3-8-15(9-4-1)20-21-14-17(19(22-20)18-12-7-13-25-18)24-23-16-10-5-2-6-11-16/h1-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWMPDMGQSHDIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C(=N2)C3=CC=CO3)N=NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Furyl)-2-phenyl-5-(2-phenyldiazenyl)pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,5-trimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2590493.png)

![5-benzyl-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/no-structure.png)

![(E)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylprop-2-en-1-one](/img/structure/B2590500.png)

![1-[1-(Oxane-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2590502.png)

![Methyl {3-oxo-1-[(thiophen-2-ylcarbonyl)carbamothioyl]piperazin-2-yl}acetate](/img/structure/B2590503.png)

![4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2590506.png)

![N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2590507.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2590514.png)